molecular formula C25H26N2O2 B3017282 13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 74493-70-2

13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Cat. No.: B3017282
CAS No.: 74493-70-2
M. Wt: 386.495
InChI Key: SYTOQWJOLCMWER-UHFFFAOYSA-N
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Description

The compound 13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione belongs to the ethanoanthracene class, characterized by a fused pyrroloanthracene-dione core. This structure is modified at position 13 with a 2-(piperidin-1-yl)ethyl substituent, introducing a tertiary amine moiety that may enhance solubility and modulate bioactivity.

Properties

IUPAC Name

17-(2-piperidin-1-ylethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24-22-20-16-8-2-3-9-17(16)21(19-11-5-4-10-18(19)20)23(22)25(29)27(24)15-14-26-12-6-1-7-13-26/h2-5,8-11,20-23H,1,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTOQWJOLCMWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione , often referred to as a piperidine derivative of epipyrroloanthracene, has garnered attention for its potential biological activities. This article explores its synthesis, biological characterization, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a complex polycyclic structure with a piperidine moiety that may influence its pharmacological properties. The molecular formula is C25H24N2O3C_{25}H_{24}N_2O_3, with a molecular weight of approximately 400.478 g/mol. The structure includes multiple functional groups that can interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that derivatives of piperidine often exhibit significant affinity for dopamine and norepinephrine transporters, which are crucial in the modulation of mood and behavior .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to This compound can inhibit the uptake of dopamine (DAT) and norepinephrine (NET) with low nanomolar potency. For instance, a related piperidine analog showed a Ki value of 6.23 nM for DAT and 7.56 nM for NET . This suggests that the compound may possess psychoactive properties that could be harnessed for therapeutic purposes.

Case Studies

  • Antidepressant Activity : A study on piperidine derivatives indicated their potential as antidepressants by enhancing monoamine levels in the brain . The specific compound could exhibit similar effects due to its structural characteristics.
  • Neuroprotective Effects : Research has suggested that compounds with similar structures may provide neuroprotection against oxidative stress and neuroinflammation . This could be particularly relevant in the context of neurodegenerative diseases.

Data Tables

Property Value
Molecular FormulaC25H24N2O3
Molecular Weight400.478 g/mol
Ki for DAT~6.23 nM
Ki for NET~7.56 nM
Potential ApplicationsAntidepressant, Neuroprotective

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The ethanoanthracene core serves as a scaffold for diverse substituents, influencing physicochemical and biological properties. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Key Structural Features and Physical Properties

Compound Name (ID) Substituents at Position 13/9 Melting Point (°C) Key Functional Groups Notable Spectral Data (IR/NMR)
(E)-13-(4-Benzoylphenyl)-9-(2-nitrovinyl)-...dione (16i) 4-Benzoylphenyl / 2-nitrovinyl 232–234 C=O (1709 cm⁻¹), NO₂ (1530 cm⁻¹) δ 7.8–8.1 (aromatic H), 170 ppm (C=O)
(E)-13-(3-Chlorophenyl)-9-(2-nitrovinyl)-...dione (16k) 3-Chlorophenyl / 2-nitrovinyl 258–261 C-Cl (750 cm⁻¹), NO₂ δ 7.5–7.7 (aromatic H), 168 ppm (C=O)
(E)-13-Benzyl-9-(2-nitroprop-1-en-1-yl)-...dione (17j) Benzyl / 2-nitropropene 232–236 C=C (1620 cm⁻¹), NO₂ δ 4.2–4.5 (CH₂), 165 ppm (C=O)
(E)-13-(4-Chlorophenyl)-9-(3-(4-Cl-Ph)-3-oxopropenyl)-...dione (25l) 4-Chlorophenyl / 3-(4-Cl-Ph)-3-oxopropenyl 268–271 C=O (1709 cm⁻¹), C-Cl δ 7.2–7.3 (aromatic H), 170 ppm (C=O)
Target Compound 2-(Piperidin-1-yl)ethyl Not reported Piperidine (C-N stretch) Data unavailable

Key Observations :

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points due to enhanced intermolecular interactions (e.g., 16k: 258–261°C vs. 16i: 232–234°C) . Bulky substituents (e.g., benzoylphenyl) may reduce crystallinity, as seen in 16i’s lower melting point compared to 25l .

Spectral Signatures: IR: C=O stretches (1667–1709 cm⁻¹) and NO₂ (1530 cm⁻¹) are consistent across nitrovinyl derivatives . Piperidine’s C-N stretch (~1250 cm⁻¹) would distinguish the target compound . NMR: Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) are common .

Synthetic Pathways :

  • Most analogs are synthesized via [4+2] cycloaddition between maleimides and anthracene derivatives (e.g., nitrovinylanthracene + benzoylphenylmaleimide → 16i) .
  • The target compound’s 2-(piperidin-1-yl)ethyl group would likely require alkylation of the core with a piperidine-containing propargyl bromide, as seen in related syntheses .

Biochemical and Pharmacological Implications

While direct data on the target compound are absent, insights can be drawn from analogs:

  • Nitrovinyl Derivatives (16i, 16j, 16k) : Exhibit potent activity in B-cell malignancies due to nitro group-mediated DNA intercalation and ROS generation .
  • Chlorophenyl Derivatives (25l) : Enhanced lipophilicity improves membrane permeability, as evidenced by cytotoxicity in leukemia models .

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